二十六酰基(E)-阿魏酸

描述

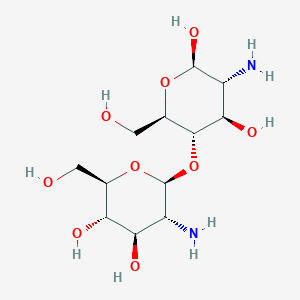

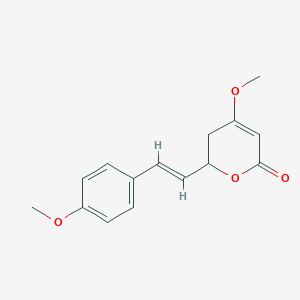

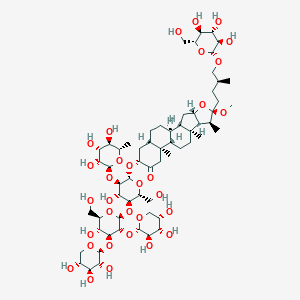

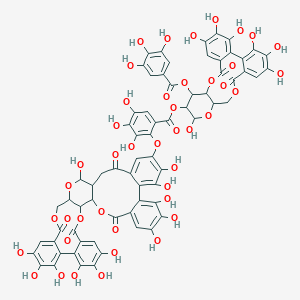

Hexacosyl (E)-ferulate is a phenolic compound derived from plant cell walls. It has a molecular formula of C36H62O4 and a molecular weight of 558.9 g/mol .

Molecular Structure Analysis

The molecular structure of Hexacosyl (E)-ferulate consists of a ferulate (ferulic acid ester) core with a hexacosyl group attached . The exact structure can be determined using various spectroscopic methods, including UV, ESIMS, 1H NMR, and 13C NMR .科学研究应用

Antidiabetic Potential

Hexacosyl (E)-ferulate has shown promise in the management of diabetes through its inhibitory action on enzymes like alpha-amylase and alpha-glucosidase . These enzymes are involved in carbohydrate digestion and glucose absorption, and their inhibition can lead to a decrease in postprandial blood glucose levels. This suggests that Hexacosyl (E)-ferulate could be a potential candidate for the development of new antidiabetic drugs.

Regenerative Medicine

In the field of regenerative medicine, compounds like Hexacosyl (E)-ferulate may play a role in stem cell differentiation and tissue regeneration . The ability to influence stem cell behavior makes it a compound of interest for repairing or replacing damaged tissues, particularly in conditions where current treatments are limited.

Molecular Docking Studies

Hexacosyl (E)-ferulate can be used in molecular docking studies to predict how it interacts with various biological targets . This is crucial in drug design and discovery, where understanding the interaction between a compound and its target can lead to the development of more effective and selective drugs.

Pharmacokinetic Studies

Understanding the pharmacokinetic profile of Hexacosyl (E)-ferulate is essential for its development as a therapeutic agent . Studies can provide insights into its absorption, distribution, metabolism, and excretion (ADME), which are critical for determining the dosage and potential side effects.

Biosensor Development

The unique properties of Hexacosyl (E)-ferulate may be utilized in the development of biosensors . These devices can detect specific biological markers, and the compound’s interaction with various enzymes could be harnessed to create sensors with high specificity and sensitivity.

Synthetic Biology Applications

In synthetic biology, Hexacosyl (E)-ferulate could be used to modify the behavior of biological systems . For example, it could be part of a gene circuit that responds to environmental stimuli, leading to the production of a desired compound or the initiation of a specific cellular process.

Nanotechnology

The application of Hexacosyl (E)-ferulate in nanotechnology, particularly in the creation of functionalized nanoparticles for medical use, is another potential area of research . These nanoparticles could be used for targeted drug delivery, enhancing the efficacy and reducing the side effects of drugs.

Gene and Drug Delivery Systems

Hexacosyl (E)-ferulate could be incorporated into gene and drug delivery systems to improve their delivery to specific sites in the body . This could increase the therapeutic index of drugs and ensure that genetic material reaches its target cells efficiently.

作用机制

While the specific mechanism of action for Hexacosyl (E)-ferulate is not documented, it’s known that many phenolic compounds, including ferulic acid derivatives, exhibit antioxidant activity . They can neutralize harmful free radicals in the body, potentially offering protective effects against oxidative stress-related diseases.

安全和危害

Hexacosyl (E)-ferulate is intended for R&D use only and is not recommended for medicinal, household, or other uses . In case of exposure, immediate medical attention is required . It’s important to handle this compound with appropriate safety measures, including the use of personal protective equipment.

属性

IUPAC Name |

hexacosyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-31-40-36(38)30-28-33-27-29-34(37)35(32-33)39-2/h27-30,32,37H,3-26,31H2,1-2H3/b30-28+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMNZEDXMWAJKBB-SJCQXOIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexacosyl (E)-ferulate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the potential biological activities of Hexacosyl (E)-ferulate?

A1: Research suggests that Hexacosyl (E)-ferulate exhibits promising biological activities, notably its antioxidant and thrombolytic properties. In a study on Jatropha pandurifolia [], Hexacosyl (E)-ferulate demonstrated significant thrombolytic potential in vitro, comparable to the standard drug streptokinase. Additionally, it exhibited strong free radical scavenging activity in the DPPH assay, indicating its potential as an antioxidant []. These findings highlight its potential for further exploration in pharmaceutical research.

Q2: From which plant sources has Hexacosyl (E)-ferulate been isolated?

A2: Hexacosyl (E)-ferulate has been successfully isolated from several plant species. Notably, it was found in the stem bark of Jatropha pandurifolia [], the aerial parts of Mentha longifolia subsp. noeana [], and the leaves of Clerodendrum formicarum []. This suggests that this compound might be present in other yet unexplored plant species and could be a promising target for natural product drug discovery.

Q3: What is the structural characterization of Hexacosyl (E)-ferulate?

A3: While the provided abstracts do not explicitly state the molecular formula and weight of Hexacosyl (E)-ferulate, its structure consists of ferulic acid esterified with a hexacosanol (a 26-carbon alcohol) moiety. The "(E)-" designation indicates a trans configuration at the double bond within the ferulic acid portion of the molecule. Structural elucidation has been achieved through spectroscopic techniques, primarily 1D and 2D NMR spectroscopy [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide](/img/structure/B117238.png)